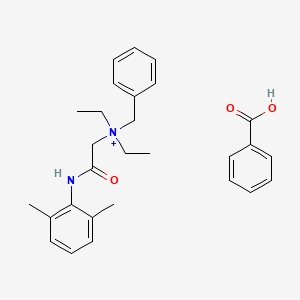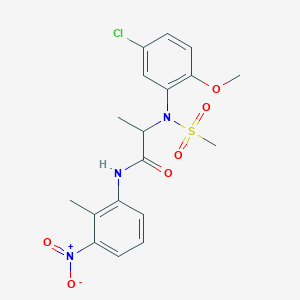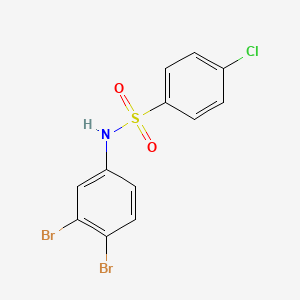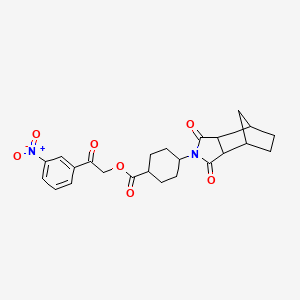![molecular formula C25H32N2O5S B12472297 ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate](/img/structure/B12472297.png)
ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine carboxylates This compound is characterized by its unique structure, which includes a piperidine ring, a carboxylate group, and various substituted phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Carboxylate Group: The carboxylate group is introduced through esterification, where an appropriate carboxylic acid is reacted with an alcohol in the presence of an acid catalyst.
Substitution with Phenyl Groups: The substituted phenyl groups are introduced through nucleophilic substitution reactions, where the piperidine ring is reacted with substituted phenyl halides in the presence of a base.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, where the compound is reacted with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production.
化学反応の分析
Types of Reactions
Ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl groups or the piperidine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted phenyl derivatives, modified piperidine rings.
科学的研究の応用
Ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as a biochemical probe. It can be used to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties. It may have applications in the development of new drugs for the treatment of various diseases, including neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals. It can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, blocking their catalytic activity and affecting metabolic pathways.
Receptor Modulation: It may bind to receptors on the cell surface or within cells, altering signal transduction pathways and influencing cellular responses.
類似化合物との比較
Ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}piperidine-4-carboxylate: This compound has a similar structure but with a chlorine substituent instead of a methyl group. It may exhibit different chemical reactivity and biological activity.
Ethyl 1-{N-(2,5-dimethylphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}piperidine-4-carboxylate: This compound has a methoxy group instead of a methyl group. It may have different solubility and pharmacokinetic properties.
特性
分子式 |
C25H32N2O5S |
|---|---|
分子量 |
472.6 g/mol |
IUPAC名 |
ethyl 1-[2-(2,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C25H32N2O5S/c1-5-32-25(29)21-12-14-26(15-13-21)24(28)17-27(23-16-19(3)6-9-20(23)4)33(30,31)22-10-7-18(2)8-11-22/h6-11,16,21H,5,12-15,17H2,1-4H3 |
InChIキー |
DRSODWNQEHBHSH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(C2=C(C=CC(=C2)C)C)S(=O)(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Fluoro-2-[(4-methoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B12472224.png)
![ethyl 4-{N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate](/img/structure/B12472226.png)
![N-butyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12472238.png)
![2-{[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B12472239.png)

![13,14-Dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one](/img/structure/B12472254.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl diphenylacetate](/img/structure/B12472272.png)
![N-(diphenylmethyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12472277.png)

![N-(1-methoxypropan-2-yl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B12472284.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B12472304.png)
![1-(3,4-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12472307.png)
